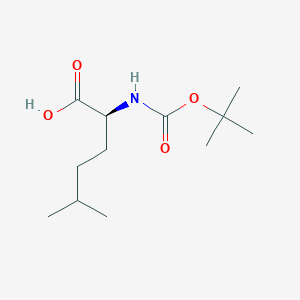

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBPWNBVQINJRH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid (Boc-L-Leucine): Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, commonly known as Boc-L-Leucine. As a cornerstone reagent in synthetic organic chemistry, particularly in peptide synthesis, a thorough understanding of its properties is critical for researchers, scientists, and drug development professionals. This document details the compound's physicochemical and spectroscopic properties, provides validated protocols for its synthesis and purification, and explores the mechanistic principles of its application, with a focus on its role as an amine-protecting group in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Physicochemical and Spectroscopic Profile

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an N-protected derivative of the essential amino acid L-Leucine. The introduction of the tert-butoxycarbonyl (Boc) group is a pivotal strategic decision in synthesis, designed to mask the nucleophilicity of the α-amino group, thereby preventing unwanted side reactions during peptide chain elongation.[1] This protection is reversible under specific acidic conditions, making it an invaluable tool in multi-step synthetic pathways.[2]

Core Chemical Properties

The fundamental properties of Boc-L-Leucine are summarized below. It typically presents as a white to off-white crystalline solid, a physical characteristic that facilitates handling and accurate measurement in a laboratory setting.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [3][4] |

| Molecular Weight | 231.29 g/mol (anhydrous) | [5][6] |

| CAS Number | 13139-15-6 | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 85-87 °C; 96-99 °C; 107-110 °C (Varies with hydration) | [4][7][8] |

| Density | ~1.1 g/cm³ | [4][7] |

| Optical Rotation | -25 ° (c=2, Acetic Acid) | [8] |

Solubility Profile

The solubility of Boc-L-Leucine is a critical parameter for its use in various reaction and purification protocols. Its nonpolar isobutyl side chain and the bulky tert-butyl group contribute to its solubility in a range of organic solvents, while its polarity is reduced compared to the parent amino acid.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | [3][4][7] |

| Dichloromethane (DCM) | Soluble | [3][8] |

| Dimethylformamide (DMF) | Soluble | [3][4] |

| Methanol | Soluble | [4] |

| Chloroform | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of identity and assessment of purity for Boc-L-Leucine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides characteristic signals for the protons in the molecule. Key expected shifts include a large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, and signals for the α-proton, β-protons, and the isobutyl side chain protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1720 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and another strong band around 1680-1700 cm⁻¹ is characteristic of the urethane C=O stretch from the Boc group.

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight. The exact mass is 231.1471 g/mol . Common fragmentation patterns involve the loss of the tert-butyl group or the entire Boc group.

Part 2: Synthesis and Purification

The most common and efficient synthesis of Boc-L-Leucine involves the reaction of L-Leucine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[9][10]

Synthesis of Boc-L-Leucine: A Validated Protocol

Causality: The choice of (Boc)₂O as the protecting agent is based on its high reactivity towards amines and the clean nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.[9][10] The use of a base like sodium hydroxide or triethylamine increases the nucleophilicity of the amine, facilitating the reaction.[2][10]

Detailed Experimental Protocol:

-

Dissolution: Dissolve L-Leucine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.[11] Cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) dissolved in 1,4-dioxane to the cooled amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of citric acid or dilute HCl. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11] Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: Key steps in the acid-catalyzed deprotection of a Boc group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Leucine is a fundamental building block in Boc-based SPPS. [1][12]This strategy relies on graded acid lability: the temporary Nα-Boc group is removed with moderate acid (e.g., 25-50% TFA in DCM), while the more permanent side-chain protecting groups and the resin linkage require harsher conditions (e.g., anhydrous HF) for final cleavage. [12][13] A Typical SPPS Cycle with Boc-L-Leucine:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using TFA in DCM.

-

Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to generate the free amine. [12]3. Coupling: Boc-L-Leucine is activated (e.g., using a carbodiimide like DIC with an additive like HOBt, or a uronium reagent like HBTU) and then coupled to the free N-terminal amine of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. [12]

Part 4: Safety and Handling

Boc-L-Leucine is generally considered stable under normal laboratory conditions. [4]However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to maintain its integrity. [4]Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.

References

-

Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-L-Leucine in Modern Peptide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

-

Perich, J. W., & Johns, R. B. (1992). The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. Australian Journal of Chemistry, 45(10), 1765-1770. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. CAS 13139-15-6: BOC-L-leucine | CymitQuimica [cymitquimica.com]

- 4. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid | C11H21NO4 | CID 7010348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]

- 7. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, commonly known as Boc-L-leucine, is a pivotal derivative of the essential amino acid L-leucine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino nitrogen renders it a crucial building block in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2][3][4] The Boc group's strategic role lies in its ability to prevent the highly nucleophilic amino group from engaging in unwanted side reactions during complex molecular constructions.[5] Its widespread utility is attributed to its stability across a range of reaction conditions and its facile, selective removal under moderately acidic conditions.[5][]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Boc-L-leucine, designed for researchers, scientists, and professionals in drug development. We will delve into a field-proven synthetic protocol, elucidate the underlying chemical principles, and detail the analytical techniques required for its thorough characterization.

Chemical Properties and Handling

Boc-L-leucine is typically a white to off-white crystalline powder.[1][7] It is sparingly soluble in water but exhibits good solubility in many organic solvents such as methanol, dimethylformamide, chloroform, dichloromethane, and ethyl acetate.[7][8] Proper storage in a cool, dry place is recommended to prevent moisture absorption, as the compound can be hygroscopic.[7]

| Property | Value |

| CAS Number | 13139-15-6 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol (anhydrous basis) |

| Appearance | White to off-white crystalline powder[1][7] |

| Melting Point | 85-90 °C |

| Optical Rotation [α]20/D | -25° ± 0.5°, c = 2% in acetic acid |

Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

The most prevalent and efficient method for the synthesis of Boc-L-leucine involves the reaction of L-leucine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a suitable base.[1][5] This reaction is a nucleophilic acyl substitution where the deprotonated amino group of L-leucine attacks one of the carbonyl carbons of the Boc anhydride.[5][9]

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. The base deprotonates the amino group of L-leucine, enhancing its nucleophilicity. The resulting amino anion then attacks a carbonyl group of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amino acid and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[9][10]

Experimental Protocol

This protocol provides a general and reliable procedure for the N-protection of L-leucine using di-tert-butyl dicarbonate.

Materials:

-

L-leucine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

1,4-Dioxane/Water (1:1 v/v) or Tetrahydrofuran (THF)/Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl) or 5% Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water. Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[5]

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[5]

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl or a 5% citric acid solution.[5][11]

-

Extract the product with ethyl acetate (3 times the volume of the aqueous layer).[5]

-

-

Purification:

-

Combine the organic layers and wash with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.[5][11]

-

The crude product, if obtained as an oil, can be solidified by converting it into a dicyclohexylamine (DCHA) salt or by crystallization from a suitable solvent system like hexane:ethyl acetate.[11][12] A crystallization method involving the addition of seed crystals to the oil followed by pulping in a weak polar solvent can also be employed.[13]

-

Characterization of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-L-leucine. The following techniques are standard in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include a singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The protons of the leucine side chain will appear as multiplets in the upfield region, and the alpha-proton will be observed as a multiplet around 4.15-5.10 ppm. A broad singlet for the NH proton is also expected.[14]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the Boc group around 155 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield. The carbons of the leucine side chain will have distinct signals in the aliphatic region.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for Boc-L-leucine include:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the carbamate.

-

A strong C=O stretch from the carbamate group around 1700-1720 cm⁻¹.

-

Another C=O stretch from the carboxylic acid.

-

C-H stretching and bending vibrations from the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For Boc-L-leucine, the expected molecular ion peak [M+H]⁺ would be at m/z 232.15.

Experimental Workflow Visualization

The overall process for the synthesis and characterization of Boc-L-leucine can be summarized in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of Boc-L-leucine.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. The detailed experimental protocol, coupled with a thorough characterization framework, provides researchers and scientists with the necessary tools to produce and validate this important chemical entity. The strategic use of Boc-L-leucine as a protected amino acid is fundamental to the advancement of peptide chemistry and the development of novel therapeutics, underscoring the importance of a comprehensive understanding of its synthesis and properties.

References

-

Qingdao Fengchen Technology and Research Co., Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. [Link]

-

PrepChem.com. Synthesis of BOC-leucine. [Link]

-

ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-L-Leucine Monohydrate: Chemical Properties and Synthesis Applications. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

PubChem. N-Boc-L-leucine L-leucine. [Link]

- Google Patents.

-

SpectraBase. Boc-Leu-OSu - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a non-proteinogenic amino acid derivative, is a chiral building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function renders it a valuable intermediate in peptide synthesis and the development of peptidomimetics and other complex organic molecules.[1][] The Boc group's stability under a range of reaction conditions and its facile removal under mild acidic conditions provide the necessary orthogonality for intricate multi-step synthetic strategies.[1][] Understanding the core physicochemical properties of this compound is paramount for its effective utilization in synthetic workflows, formulation development, and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, detailed experimental protocols for the determination of its key properties, and an exploration of its significance in contemporary research.

Core Physicochemical Properties

The physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are summarized in the table below. It is important to note that while some data for structurally related compounds are available, specific experimental values for the title compound are not widely published. Therefore, predicted values from reputable computational tools are provided and are explicitly indicated.

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Molecular Formula | C₁₂H₂₃NO₄ | [4] |

| Molecular Weight | 245.32 g/mol | [4] |

| CAS Number | Not available for (S)-enantiomer. (R)-enantiomer: 1445976-44-2 | [4] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Predicted: Data not readily available. Expected to be a solid at room temperature. | |

| Boiling Point | Predicted: Data not readily available. | |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | [5][6] |

| pKa (acidic) | Predicted: ~4.5 - 5.0 (for the carboxylic acid) | [5][6] |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.0 | [5][6] |

*Predicted values were generated using Chemicalize.[5][6]

Synthesis and Purification

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of the parent amino acid, (S)-2-amino-5-methylhexanoic acid. A general and widely adopted method for this transformation is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1][]

General Synthetic Workflow

Caption: General workflow for the Boc-protection of an amino acid.

Experimental Protocols for Physicochemical Property Determination

The following section details the step-by-step methodologies for the experimental determination of key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Determination of Aqueous Solubility

The solubility of the compound in aqueous media is a critical parameter, particularly for applications in drug development. A common method for its determination is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa by Potentiometric Titration

The pKa value of the carboxylic acid moiety is a key determinant of the compound's ionization state at different pH values. Potentiometric titration is a precise method for its determination.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, accurately measured increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by Reversed-Phase HPLC (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC provides a rapid and reliable method for estimating logP.

Methodology:

-

Chromatographic System: Utilize an HPLC system with a C18 reversed-phase column.

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form).

-

Standard Compounds: Inject a series of standard compounds with known logP values to create a calibration curve.

-

Sample Analysis: Inject a solution of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid and record its retention time for each mobile phase composition.

-

Data Analysis: Calculate the capacity factor (k') for the target compound and the standards at each mobile phase composition. Extrapolate the retention to 100% aqueous mobile phase to determine the log kw value. Correlate the log kw of the target compound with the calibration curve of the standard compounds to determine its logP value.

Analytical Characterization

The identity and purity of synthesized (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the aliphatic chain, and the chiral center protons can be identified.[7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9][10][]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=O stretching of the carbamate and the carboxylic acid, and the N-H stretching of the amide.[12][13][14]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the (S)-enantiomer.[]

Significance in Research and Development

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid serves as a valuable building block in several areas of research and development:

-

Peptide Synthesis: As a protected non-proteinogenic amino acid, it allows for the introduction of unique structural motifs into peptides, potentially leading to enhanced stability, altered conformation, and novel biological activities.[16]

-

Drug Discovery: The incorporation of this and similar amino acids can lead to the development of peptidomimetics with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation.

-

Asymmetric Synthesis: It can be used as a chiral starting material for the synthesis of other complex, enantiomerically pure molecules.

Conclusion

A thorough understanding of the physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is essential for its successful application in research and development. This technical guide has provided a detailed overview of its core properties, methodologies for their experimental determination, and its significance as a synthetic building block. The provided protocols and workflows offer a practical framework for researchers and scientists working with this and structurally related compounds, facilitating more efficient and informed experimental design.

References

- Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394.

- Hollosi, M., Majer, Z., Ronez, G., Vass, E., & Fasman, G. D. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. Proc. SPIE 2089, 9th International Conference on Fourier Transform Spectroscopy.

- Garner, G. V., Gordon, D. B., Tetler, L. W., & Sedgwick, R. D. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-490.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Srinivas, R., & Sharma, G. V. R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1279-1287.

- Lee, W. S., Lee, K. H., & Jhon, G. J. (2001). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 6(10), 827-840.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761526, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4393167, 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6992559, (2R)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

American Chemical Society. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Cheminfo.org. Determine the structure of Boc amino acids. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

-

PubChem. (2R)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]

-

PubMed. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available at: [Link]

-

PubChemLite. (3s)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available at: [Link]

-

University of Wisconsin-Madison. FTIR Analysis of Protein Structure. Available at: [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... Available at: [Link]

-

Chemicalize. Calculations - Instant Cheminformatics Solutions. Available at: [Link]

-

Chemicalize. Instant Cheminformatics Solutions. Available at: [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

Foreword: From the Bench of a Senior Application Scientist

An In-depth Technical Guide to the Solubility and Stability of N-α-tert-Butoxycarbonyl-L-leucine (Boc-L-leucine)

In the landscape of peptide synthesis and drug development, the integrity of our starting materials is paramount. N-α-tert-Butoxycarbonyl-L-leucine (Boc-L-leucine), a cornerstone building block, is frequently employed due to the critical role of its protecting group in orchestrating the stepwise assembly of peptide chains.[1][2] However, the success of a synthesis or the stability of a formulation is not merely a matter of purity; it is deeply rooted in the physicochemical properties of the reagents themselves. An often-overlooked aspect is the nuanced behavior of Boc-L-leucine in various solvent systems and under different environmental stressors.

This guide is born from field-proven experience and a deep dive into the compound's characteristics. It is designed not as a rigid protocol, but as a comprehensive resource for the practicing researcher. We will move beyond simple data points to explore the causality—the "why"—behind the observed solubility and stability profiles. By understanding the intrinsic properties of Boc-L-leucine, from its hygroscopicity to the lability of its protecting group, we can make more informed decisions in solvent selection, reaction setup, purification, and long-term storage, thereby ensuring the robustness and reproducibility of our scientific endeavors.

Core Physicochemical Properties of Boc-L-leucine

A foundational understanding begins with the basic physicochemical identity of the molecule. Boc-L-leucine is a derivative of the essential amino acid L-leucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[3] This modification fundamentally alters its properties compared to the parent amino acid, particularly its solubility and reactivity. The compound is typically supplied as a white crystalline powder and is also available as a stable monohydrate.[2][4][5]

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methylpentanoic acid | [3] |

| Common Synonyms | Boc-Leu-OH, N-Boc-L-leucine | [4] |

| CAS Number | 13139-15-6 (Anhydrous) | [3][6] |

| 200936-87-4 (Monohydrate) | [5] | |

| Molecular Formula | C₁₁H₂₁NO₄ (Anhydrous) | [3][4] |

| C₁₁H₂₁NO₄·H₂O (Monohydrate) | [2][5] | |

| Molecular Weight | 231.29 g/mol (Anhydrous) | [1][7] |

| 249.31 g/mol (Monohydrate) | [5] | |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 80 - 99 °C (Range depends on form and purity) | [4][5] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the environment | [4] |

The Solubility Profile of Boc-L-leucine

The solubility of Boc-L-leucine is a tale of two moieties: the nonpolar isobutyl side chain and the bulky, yet moderately polar, Boc group, contrasted with the highly polar carboxylic acid. This amphiphilic nature dictates its behavior across a spectrum of solvents. The choice of solvent is critical not only for dissolving the reagent for a reaction but also for purification processes like chromatography and crystallization.

Qualitative Solubility Overview

Experimental observations show a clear preference for organic solvents over aqueous media. Unlike its parent amino acid, L-leucine, which is sparingly soluble in water, the large, nonpolar Boc group significantly diminishes aqueous solubility.[4][8]

| Solvent Class | Specific Solvents | Observed Solubility | Source(s) |

| Aqueous | Water | Insoluble / Very Low Solubility | [3][4] |

| Dilute Aqueous Acid (e.g., HCl) | Soluble (forms salts) | [9] | |

| Dilute Aqueous Base (e.g., NaOH) | Soluble (forms carboxylate salts) | [9][10] | |

| Alcohols | Methanol | Soluble | [4] |

| Ethanol | Slightly Soluble | [9] | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [3][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |

| Ethers | Diethyl Ether | Slightly Soluble | [9] |

| Ketones | Acetone | Soluble | [6] |

| Esters | Ethyl Acetate | Soluble | [6] |

Expert Insight: The solubility in dilute acidic and basic solutions is a classical acid-base phenomenon. In basic solutions (pH > pKa of the carboxylic acid, ~4.0), the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.[6][9] Conversely, while the Boc group protects the amine, strong acids can protonate the carbonyl oxygen of the Boc group, increasing polarity, though the primary interaction is salt formation with the carboxylate in the presence of a base.

Experimental Workflow: Determining Equilibrium Solubility

To move beyond qualitative descriptions, a robust, quantitative assessment of solubility is required. The following protocol outlines a self-validating system for determining the equilibrium solubility of Boc-L-leucine in a given solvent system, utilizing Ultra-Performance Liquid Chromatography (UPLC) for precise quantification—a method noted for its high resolution and sensitivity.[11][]

Caption: The degradation pathway of Boc-L-leucine under acidic conditions.

Key Factors Influencing Stability

-

pH: The compound is highly unstable in acidic environments (pH < 4) but is generally stable under neutral and basic conditions. [13]This is the most critical factor governing its chemical stability in solution.

-

Temperature: While stable at recommended storage temperatures (0-8°C), it can undergo thermal degradation at high temperatures. [5][14]Studies have shown that thermal deprotection is possible around 150°C, indicating a clear upper limit for its stability. [15]* Moisture: The material is hygroscopic, meaning it readily absorbs water from the atmosphere. [4]While this may not immediately cause chemical degradation, the presence of water can facilitate hydrolysis reactions over time, especially if acidic or basic impurities are present. It also explains the existence of a stable monohydrate form. [2]Storing in a tightly sealed container in a dry environment is crucial. [4]* Light (Photostability): While no specific photolability is reported, standard pharmaceutical practice, as outlined in ICH guideline Q1B, mandates photostability testing for new drug substances. [16]It is prudent to protect the material from prolonged exposure to UV or strong visible light.

Experimental Workflow: Forced Degradation Study

A forced degradation study is an essential part of drug development and is used to identify likely degradation products and establish the stability-indicating nature of an analytical method. [17]The protocol below is based on standard ICH guidelines. [16][18]

Caption: Workflow for a forced degradation study of Boc-L-leucine.

-

Prepare a Stability-Indicating UPLC Method: Use the method developed for solubility testing (Section 2.2). The goal is to achieve baseline separation between the intact Boc-L-leucine peak and all potential degradation products.

-

Prepare Samples: For each condition, prepare a solution of Boc-L-leucine at a known concentration (e.g., 0.5 mg/mL).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60°C. Withdraw samples at time points (e.g., 1, 4, 8, 24 hours). Neutralize with NaOH before injection.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Treat as with acid hydrolysis. Neutralize with HCl before injection.

-

Oxidative Degradation: Add 3% hydrogen peroxide. Store at room temperature, protected from light. Sample at time points.

-

Thermal Degradation: Store solid powder and a solution in a thermostated oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [16]A control sample should be wrapped in aluminum foil.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by the UPLC method. Use a photodiode array (PDA) detector to assess peak purity.

-

Evaluation:

-

Specificity: Confirm that degradant peaks do not co-elute with the main peak.

-

Mass Balance: Calculate the sum of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all major degradants are detected.

-

Identify Degradation Pathway: The acid hydrolysis sample should show a significant decrease in the Boc-L-leucine peak and the appearance of a new peak corresponding to L-leucine.

-

Recommended Storage and Handling

Based on the comprehensive stability profile, the following storage and handling procedures are mandated to preserve the integrity of Boc-L-leucine:

-

Container: Store in a tightly sealed container to prevent moisture absorption. [4]* Environment: Keep in a cool, dry place. [14]For long-term storage, refrigeration at 0-8°C is strongly recommended. [1][5]* Atmosphere: For high-purity material intended for sensitive applications, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative and moisture-related degradation.

-

Handling: When weighing and handling, minimize exposure to ambient air. Use in a low-humidity environment if possible. For solutions, especially in hygroscopic solvents like DMSO, use freshly opened or anhydrous grade solvents and store frozen (-20°C or -80°C) for extended stability. [19]

References

-

Qingdao Fengchen Technology and Trade. (n.d.). BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers.

-

BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.

-

Guidechem. (n.d.). What are the properties and applications of BOC-L-Leucine?.

-

CymitQuimica. (n.d.). CAS 13139-15-6: BOC-L-leucine.

-

ChemicalBook. (2023). BOC-L-Leucine | 13139-15-6.

-

ICH. (n.d.). Quality Guidelines.

-

U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance).

-

Central Administration for Pharmaceutical Products, Egypt. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

-

AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials.

-

Chem-Impex. (n.d.). Boc-L-β-leucine.

-

Ankara University. (n.d.). Qualitative Analysis of Amino Acids and Proteins.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Boc-L-Leucine Monohydrate: Chemical Properties and Synthesis Applications.

-

MedchemExpress. (n.d.). Boc-L-Leu-OH | Amino Acid Derivative.

-

Sigma-Aldrich. (n.d.). Boc-Leu-OH ≥ 99.0% HPLC.

-

MedchemExpress. (n.d.). Boc-Leu-OH hydrate (N-Boc-L-leucine monohydrate).

-

Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI.

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.

-

BenchChem. (n.d.). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure.

-

Bachem. (2021). Peptide solubility.

-

Tale, R. H., & Adude, R. N. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.

-

De Voogd-Claessen, A. M., et al. (2016). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.

-

European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

-

Sigma-Aldrich. (n.d.). L-Leucine, from non-animal source.

-

Japanese Pharmacopoeia. (n.d.). L-Leucine.

-

BOC Sciences. (n.d.). UPLC Amino Acid Analysis Services.

-

BOC Sciences. (n.d.). Free Amino Acid Analysis Services.

-

Wiley Analytical Science. (2019). Measuring biomarkers in blood.

-

BLD Pharm. (n.d.). 13139-15-6|Boc-L-Leucine.

-

Chem-Impex. (n.d.). Boc-L-leucine hydrate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 13139-15-6: BOC-L-leucine | CymitQuimica [cymitquimica.com]

- 4. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 7. Boc-Leu-OH Hydrat ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Page loading... [guidechem.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. medchemexpress.com [medchemexpress.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Boc-L-Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Modern Peptide Synthesis and the Role of Boc-L-Leucine

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field of biochemistry and drug discovery, earning him the Nobel Prize in Chemistry.[1][2] This elegant technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, overcame the tedious and often low-yielding solution-phase methods.[3][4] At the heart of this innovation was the strategic use of protecting groups to prevent unwanted side reactions.[5][6]

The tert-butyloxycarbonyl (Boc) protecting group, introduced for the α-amino group of amino acids, became a cornerstone of Merrifield's original and highly successful Boc/Bzl (benzyl) strategy.[7][8] Boc-L-leucine, a derivative of the essential amino acid L-leucine, serves as a fundamental building block in the assembly of countless peptides and proteins.[9][10][11] Its mechanism of action, from its introduction to its selective removal, dictates the efficiency, purity, and ultimate success of the synthetic endeavor. This guide will dissect the intricate mechanics of Boc-L-leucine in SPPS, providing both the foundational knowledge and the practical insights necessary for its effective application.

The Boc Protecting Group: A Shield Against Unwanted Reactivity

The primary function of the Boc group is to temporarily shield the nucleophilic α-amino group of L-leucine, preventing it from participating in undesired peptide bond formation during the coupling of the subsequent amino acid in the sequence.[9][10] This protection is paramount to ensure the controlled, stepwise elongation of the peptide chain.[12]

Chemical Properties and Introduction of the Boc Group

The Boc group is typically introduced by reacting L-leucine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[13] The mechanism involves the nucleophilic attack of the amino group of leucine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate.[]

Diagram: Introduction of the Boc Protecting Group

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol: Boc Deprotection [15][16]

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes (pre-wash).

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate the mixture for 15-25 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM to remove excess TFA and byproducts.

It is crucial to be aware that the tert-butyl cations generated during deprotection can act as alkylating agents, potentially modifying sensitive amino acid side chains such as methionine and tryptophan. [12][17]The addition of scavengers like dithioethane (DTE) to the deprotection solution can mitigate these side reactions. [12][15]

Step 2: Neutralization - Preparing for the Next Coupling

Following deprotection, the newly exposed α-amino group exists as a trifluoroacetate salt. [12][17]Before the next Boc-protected amino acid can be coupled, this salt must be neutralized to the free amine. This is typically achieved by washing the resin with a solution of a tertiary amine base, such as diisopropylethylamine (DIPEA) in DCM or DMF. [17] Experimental Protocol: Neutralization [15][18]

-

Wash the deprotected peptide-resin with DCM.

-

Suspend the resin in a 5-10% solution of DIPEA in DCM or DMF.

-

Agitate the mixture for 1-2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM and then the coupling solvent (e.g., DMF) to remove excess base.

Incomplete neutralization can lead to failed coupling reactions. Conversely, prolonged exposure to the base can promote side reactions such as diketopiperazine formation, especially at the dipeptide stage. [19][20]To circumvent this, in situ neutralization protocols have been developed where the neutralization and coupling steps are performed concurrently. [17]

Step 3: Coupling - Forging the Peptide Bond

The core of peptide synthesis is the formation of the amide (peptide) bond. This is achieved by activating the carboxylic acid of the incoming Boc-L-leucine and then allowing it to react with the free amino group of the resin-bound peptide chain.

Mechanism of Carbodiimide-Mediated Coupling:

A common method for carboxyl activation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). [13][21][22]The carbodiimide reacts with the carboxylic acid of Boc-L-leucine to form a highly reactive O-acylisourea intermediate. [13][23]This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, forming the new peptide bond and releasing the carbodiimide as a urea byproduct. [13] To enhance coupling efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. [24]HOBt reacts with the O-acylisourea intermediate to form a more stable and less reactive HOBt-active ester, which then proceeds to acylate the peptide chain. [24]

Diagram: Carbodiimide-Mediated Peptide Coupling

Caption: Mechanism of peptide bond formation using a carbodiimide activator.

More modern and efficient coupling reagents, such as uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP), are now widely used. [18][]These reagents rapidly generate active esters in situ, leading to faster and more complete coupling reactions with a lower risk of racemization.

Experimental Protocol: HBTU-Mediated Coupling [18]

-

In a separate vessel, dissolve Boc-L-leucine (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

-

Add DIPEA (4.0 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, complete coupling. [26]6. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

For sterically hindered amino acids or "difficult" sequences, a "double coupling" may be necessary, where the coupling step is repeated with fresh reagents to ensure complete reaction. [26]

Final Cleavage: Releasing the Peptide from the Resin

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using a very strong acid, most commonly anhydrous hydrogen fluoride (HF). [20][27][28][29] The HF cleavage is a hazardous procedure that requires specialized equipment and careful handling due to the extreme corrosiveness and toxicity of HF. [15][27]The mechanism involves the protonation and subsequent cleavage of the ester or amide bond linking the peptide to the resin, as well as the acidolysis of the benzyl-based side-chain protecting groups. [27][30] The Role of Scavengers in HF Cleavage:

During HF cleavage, the acid-mediated removal of protecting groups generates highly reactive carbocations (e.g., benzyl cations) that can alkylate sensitive amino acid residues like tryptophan, methionine, and tyrosine. [3][28]To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail to trap these carbocations. [9][31]A common scavenger cocktail is a mixture of p-cresol and p-thiocresol or anisole. [15][28] Experimental Protocol: High HF Cleavage [27][28][30] Caution: Anhydrous HF is extremely dangerous. This procedure must only be performed by trained personnel in a properly equipped laboratory with a dedicated HF cleavage apparatus.

-

Dry the peptide-resin thoroughly.

-

Place the dried peptide-resin and a magnetic stir bar in a reaction vessel made of HF-resistant material (e.g., Teflon).

-

Add the appropriate scavengers (e.g., p-cresol).

-

Cool the reaction vessel to approximately -5 to 0 °C.

-

Carefully condense a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen gas.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitated peptide with cold ether to remove scavengers and organic byproducts.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

An alternative "low-high" HF procedure can be employed to minimize side reactions. [15]This involves an initial treatment with a low concentration of HF in dimethyl sulfide (DMS), which removes many protecting groups via an SN2 mechanism, followed by a standard high HF cleavage to remove more resistant groups. [15]

Boc vs. Fmoc: A Comparative Overview

While the Boc/Bzl strategy was the pioneering method for SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years. [][21][30]The choice between these two chemistries depends on the specific peptide sequence, the desired scale of synthesis, and available resources.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., 50% TFA) [32] | Mild base (e.g., 20% piperidine in DMF) [] |

| Side-Chain Protection | Benzyl-based groups | tert-Butyl-based groups |

| Final Cleavage | Strong acid (e.g., anhydrous HF) | Strong acid (e.g., TFA) [33] |

| Advantages | Robust for long and difficult sequences, can reduce peptide aggregation. [2] | Milder deprotection conditions, compatible with a wider range of sensitive residues, readily automated. [2][] |

| Disadvantages | Harsh final cleavage conditions, use of hazardous reagents (HF), potential for acid-catalyzed side reactions. [33] | Base-labile protecting groups on side chains are incompatible, potential for diketopiperazine formation. [24] |

Troubleshooting Common Side Reactions

Despite the robustness of the Boc-SPPS methodology, several side reactions can occur, leading to impurities and reduced yields.

-

Incomplete Coupling: Often due to steric hindrance or peptide aggregation. Can be addressed by double coupling, using more potent coupling reagents, or employing structure-disrupting solvents. [26]* Racemization: The chiral integrity of the amino acid can be compromised during activation and coupling. The use of additives like HOBt and minimizing pre-activation times can reduce racemization. [26][24]* Diketopiperazine Formation: An intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. This is more prevalent in Fmoc chemistry but can occur in Boc-SPPS, especially with proline at the second or third position. Using in situ neutralization protocols can suppress this side reaction. [15][24]* Alkylation of Side Chains: As mentioned, carbocations generated during deprotection and cleavage can modify sensitive residues. The judicious use of scavengers is essential to prevent this. [12]* Aspartimide Formation: The side chain of aspartic acid can form a five-membered succinimide ring under both acidic and basic conditions, which can then reopen to form a mixture of α- and β-aspartyl peptides. [15]

Conclusion

The mechanism of action of Boc-L-leucine in peptide synthesis is a testament to the power of strategic chemical protection in achieving complex molecular assembly. From its role as a temporary shield for the α-amino group to the intricacies of its removal, the Boc group has been instrumental in the synthesis of countless peptides for research and therapeutic applications. While the Fmoc strategy has gained widespread adoption, the Boc/Bzl approach remains a powerful and relevant tool, particularly for the synthesis of long and challenging peptide sequences. A thorough understanding of the underlying chemical principles, as detailed in this guide, is paramount for any researcher, scientist, or drug development professional seeking to harness the full potential of this foundational technique in peptide science.

References

- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.

- Gong, X., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 147-163). Humana Press.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). In Methods in Molecular Biology. Springer.

- Gong, X., et al. (2022).

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.

- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (1994). In Peptide Synthesis Protocols. Springer.

- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). BenchChem.

- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science, 26(5), e3251.

- Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 1-17.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). BOC Sciences.

- Lec11 - Synthesizing Peptides and the Merrifield Synthesis. (2024, May 24). [Video]. YouTube.

- Carbodiimides and Additives. (2021, May 19). AAPPTec.

- The Importance of Boc-L-Leucine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. (n.d.). Qingdao Fengchen Technology and Trade Co., Ltd.

- An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. (2025). BenchChem.

- Synthesis of BOC-leucine. (n.d.). PrepChem.com.

- N-tert-BUTOXYCARBONYL-L-LEUCINAL. (n.d.). Organic Syntheses.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- (A) Comparison of Boc and Fmoc SPPS. (n.d.).

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- The Importance of Boc-L-Leucine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Matching Protective Groups with Coupling Reagents. (n.d.). BOC Sciences.

- Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.

- Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.

- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science, 26(5), e3251.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

- What are the properties and applications of BOC-L-Leucine? (n.d.). Guidechem.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Boc-Leu-OH hydrate (N-Boc-L-leucine monohydr

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Mechanism of peptide bond formation through carbodiimide. (n.d.).

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CS Bio.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. csbio.com [csbio.com]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. prepchem.com [prepchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Sci-Hub: are you are robot? [sci-hub.box]

- 13. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. bachem.com [bachem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. UQ eSpace [espace.library.uq.edu.au]

- 28. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 29. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 30. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry

Foreword: The Imperative of Control in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, precision is paramount. The stepwise assembly of amino acids into a defined sequence demands a level of molecular control that is both elegant and absolute. At the heart of this control lies the concept of transient protection, a strategy to temporarily mask reactive functional groups, thereby directing the chemical reactivity to the desired site. Without such strategies, the synthesis of even a simple dipeptide would devolve into a chaotic polymerization, yielding a complex mixture of unwanted byproducts.[] This guide delves into the chemistry and application of one of the most foundational tools in the peptide chemist's arsenal: the tert-butyloxycarbonyl (Boc) protecting group.

Introduced by Carpino in 1957 and rapidly adopted by Merrifield for his revolutionary solid-phase peptide synthesis (SPPS), the Boc group's unique acid-labile nature established a new paradigm in the field.[2] While the landscape of peptide synthesis has evolved, particularly with the rise of the base-labile Fmoc group, the Boc strategy retains its significance. Its robustness, distinct orthogonality, and particular advantages in the synthesis of complex, hydrophobic, or aggregation-prone sequences ensure its continued relevance in both academic research and industrial-scale drug manufacturing.[][3] This document provides a comprehensive exploration of the Boc group, from its fundamental chemical principles and reaction mechanisms to its strategic implementation in modern peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Foundation of the Boc Group

1.1. Structure and Core Attributes

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group.[4] Structurally, it consists of a tert-butyl ester attached to a carbonyl group, which is in turn bonded to the nitrogen of the amino acid's α-amino group.

Its efficacy is rooted in a simple yet powerful dichotomy:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of chemical conditions, including basic and nucleophilic environments.[5][6] This stability is crucial, as it ensures the N-terminus remains protected throughout the various steps of peptide coupling and side-chain manipulations.

-

Controlled Lability: Despite its stability, the Boc group can be cleaved cleanly and efficiently under specific acidic conditions.[4][6] This acid-lability is a direct consequence of the tertiary carbocation that forms upon cleavage—a highly stabilized intermediate that drives the deprotection reaction forward.[7]

1.2. The Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid's primary amine is a straightforward and high-yielding nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8][9][10]

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[7][11] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide.[7][10] The tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[7][11] While the reaction can proceed without an external base, a mild base like sodium hydroxide, sodium bicarbonate, or triethylamine is typically added to neutralize the protonated amine and maintain a favorable reaction pH.[9][12][13]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The true power of the Boc group is realized in its application within a broader protection scheme for SPPS. The classic and highly effective approach is the Boc/Bzl strategy .

2.1. The Principle of Orthogonality

In this strategy, the temporary Nα-protection is provided by the acid-labile Boc group, while the "permanent" protection for reactive amino acid side chains is provided by benzyl (Bzl)-based ethers, esters, and carbamates. [14]This combination is considered "quasi-orthogonal." [15]Both groups are removed by acid, but their sensitivities are orders of magnitude different. The Boc group is cleaved by moderately strong acids like TFA, while the benzyl-based groups are stable to TFA but require a much stronger "hard" acid, typically liquid hydrogen fluoride (HF), for removal. [2][15]This differential lability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection.

2.2. The Boc-SPPS Workflow

A typical elongation cycle in Boc-SPPS is a meticulously orchestrated sequence of chemical steps, each followed by thorough washing to remove excess reagents and byproducts.

-

Deprotection: The resin-bound peptide is treated with a solution of TFA in dichloromethane (DCM), typically 25-50%, to remove the Nα-Boc group. [2][16]This step generates a protonated amine (an ammonium salt) at the N-terminus.

-

Neutralization: The resin is washed and then treated with a hindered tertiary amine base, such as diisopropylethylamine (DIEA), to neutralize the ammonium salt and generate the free amine, which is necessary for the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid, pre-activated as an active ester or using a carbodiimide reagent (like DCC or DIC), is added to the resin. It reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.

-

Washing: The resin is again thoroughly washed to remove unreacted amino acid and coupling byproducts, yielding the elongated peptide chain, now ready for the next cycle.

This cycle is repeated until the desired sequence is assembled. The final step involves treating the resin with a strong acid like HF or trifluoromethanesulfonic acid (TFMSA) to simultaneously cleave the peptide from the solid support and remove all the benzyl-based side-chain protecting groups. [2]

Experimental Protocols & Methodologies

The following protocols are provided as validated, foundational procedures. Researchers should optimize concentrations and reaction times based on the specific amino acids and sequences involved.

3.1. Protocol: Nα-Boc Protection of an Amino Acid

This protocol describes the protection of a generic amino acid (e.g., Alanine) using Boc anhydride.

-

Materials:

-

L-Alanine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1N Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve L-Alanine in a 1:1 mixture of dioxane and 1N NaOH aqueous solution in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Dissolve (Boc)₂O in a minimal amount of dioxane.

-

Add the (Boc)₂O solution dropwise to the stirred amino acid solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight. The causality here is to allow the reaction to proceed to completion; monitoring by Thin Layer Chromatography (TLC) is advised to confirm the consumption of the starting amine. [6] 5. Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 by the slow addition of cold 1N HCl. The product, Boc-Alanine, will precipitate as a white solid.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified Boc-protected amino acid.

-

3.2. Protocol: A Single Cycle of Boc-SPPS

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a Merrifield resin.

-

Materials:

-

Peptidyl-resin (1.0 g, e.g., 0.5 mmol/g substitution)

-

Deprotection Solution: 50% TFA in DCM (v/v) with 0.5% scavenger (e.g., thioanisole). [2] * Neutralization Solution: 10% DIEA in DCM (v/v).

-

Boc-protected amino acid (3.0 eq to resin substitution).

-

Coupling Reagent: Dicyclohexylcarbodiimide (DCC) (3.0 eq).

-

Solvents: Dichloromethane (DCM), Isopropanol (IPA).

-

-

Procedure:

-

Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.

-